1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by its pleasant, sweet aroma. This compound is commonly found in essential oils of plants such as anise, fennel, and star anise .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of anisole with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The essential oils are then subjected to fractional distillation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anisaldehyde or anisic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of certain enzymes and receptors, leading to its observed biological effects. For example, it can inhibit the activation of STAT3, a transcription factor involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be compared with other similar compounds such as:
Anisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Eugenol: Contains a methoxy group and an allyl group, but has different biological activities.
Eigenschaften
CAS-Nummer |
119048-84-9 |
---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-16-6-4-14(5-7-16)13-20-17-10-8-15(18-2)9-11-17/h3-11H,1,12-13H2,2H3 |
InChI-Schlüssel |
VHPFZRJUPMHIEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.